2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone

Pharmaceutical impurity profiling HPLC method development Etoricoxib ANDA

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone (CAS 40061-50-5, molecular formula C₁₄H₁₃NO₃S, molecular weight 275.32 g/mol) is a synthetic diaryl ketone that belongs to the methylsulfonylphenyl-ethanone class. It is formally designated as Etoricoxib Impurity 29 (also listed as Impurity 35, Impurity 60, or Impurity 67 depending on the pharmacopeial or supplier nomenclature) and is structurally related to the selective COX-2 inhibitor etoricoxib.

Molecular Formula C₁₄H₁₃NO₃S
Molecular Weight 275.32
CAS No. 40061-50-5
Cat. No. B1145789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone
CAS40061-50-5
Synonyms2-[4-(Methylsulfonyl)phenyl]-1-(3-pyridinyl)ethanone;  2-(4-(Methylsulfonyl)phenyl)-1-(pyridin-3-yl)ethanone; 
Molecular FormulaC₁₄H₁₃NO₃S
Molecular Weight275.32
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
InChIInChI=1S/C14H13NO3S/c1-19(17,18)13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone (CAS 40061-50-5): Core Identity, Etoricoxib Impurity Classification, and COX-2 Pharmacophore Context


2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone (CAS 40061-50-5, molecular formula C₁₄H₁₃NO₃S, molecular weight 275.32 g/mol) is a synthetic diaryl ketone that belongs to the methylsulfonylphenyl-ethanone class. It is formally designated as Etoricoxib Impurity 29 (also listed as Impurity 35, Impurity 60, or Impurity 67 depending on the pharmacopeial or supplier nomenclature) and is structurally related to the selective COX-2 inhibitor etoricoxib [1]. The compound features a 4-methanesulfonylphenyl ring linked via a two-carbon ethanone bridge to a pyridin-3-yl moiety, placing it within the broader family of methylsulfonyl-containing COX-2 pharmacophores [2]. Its primary documented role is as a process-related impurity and synthetic intermediate in the manufacture of etoricoxib active pharmaceutical ingredient (API) and its desmethyl metabolite [3].

Why 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone Cannot Be Interchanged with Generic Etoricoxib Impurity Standards or Other Methylsulfonylphenyl Ketone Analogs


Etoricoxib impurity reference standards are not interchangeable between different impurity designations (e.g., Impurity 29 vs. Impurity D vs. Impurity 12) because each possesses a distinct chemical structure, molecular weight, chromatographic retention behavior, and UV absorption profile that directly affects HPLC method specificity, system suitability criteria, and quantitation limits in ANDA submissions [1]. The target compound (C₁₄H₁₃NO₃S, MW 275.32) is structurally differentiated from the ketosulfone intermediate Etoricoxib Impurity D (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, CAS 221615-75-4, C₁₅H₁₅NO₃S, MW 289.35) by the absence of a methyl substituent on the pyridine ring, resulting in different polarity, retention time, and mass spectrometric fragmentation patterns [2]. Substitution with a generic COX-2 inhibitor scaffold (e.g., celecoxib or rofecoxib impurities) is invalid because regulatory guidance (ICH Q3A/Q3B) requires impurity standards to be structurally identical to the specific impurity being quantified in the drug product; even close structural analogs fail to provide accurate calibration for related substances testing [3].

Quantitative Evidence Guide for 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone: Head-to-Head and Cross-Study Comparator Data vs. Etoricoxib, Desmethyl Etoricoxib, and Ketosulfone Analogs


Chromatographic Identity Differentiation: Molecular Weight and Predicted LogP Distinguish Etoricoxib Impurity 29 from Ketosulfone Impurity D

When selecting an impurity reference standard for etoricoxib HPLC methods, the molecular weight of the target compound (275.32 g/mol) is approximately 14 Da lower than that of the structurally closest industrial intermediate, Etoricoxib Ketosulfone Impurity D (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, CAS 221615-75-4, MW 289.35 g/mol), due to the absence of a methyl group at the pyridine 6-position [1]. This mass difference translates to distinct chromatographic retention and MS detection characteristics, preventing quantification of Impurity 29 using an Impurity D standard [2].

Pharmaceutical impurity profiling HPLC method development Etoricoxib ANDA

COX-2 Pharmacological Activity: Class-Level Inference of Potency Relative to Etoricoxib and Desmethyl Etoricoxib in Whole Blood and Recombinant Enzyme Assays

The target compound serves as the direct synthetic precursor to Desmethyl Etoricoxib, which itself is a characterized COX-2 inhibitor. Desmethyl Etoricoxib (the 6-desmethyl metabolite of etoricoxib) exhibits a COX-2 IC₅₀ value of >1 μM in human whole blood and COX-1 IC₅₀ of 16 μM in U937 cells . For comparison, the parent drug etoricoxib demonstrates significantly higher potency: COX-2 IC₅₀ = 1.1 ± 0.1 μM and COX-1 IC₅₀ = 116 ± 8 μM in human whole blood, with a 106-fold COX-2 selectivity ratio [1]. While the target compound retains the core methylsulfonylphenyl pharmacophore essential for COX-2 binding, the absence of the 6-methyl and 5-chloro substituents present in etoricoxib is expected to reduce both potency and selectivity [2]. Direct IC₅₀ data for the isolated target compound against COX-2 are not available from peer-reviewed primary literature; the pharmacological profile must be extrapolated with caution from desmethyl etoricoxib data for impurity safety qualification purposes per ICH M7 guidelines [2].

COX-2 inhibition Anti-inflammatory Structure-activity relationship Etoricoxib pharmacology

Synthetic Intermediate Uniqueness: Ketone Bridge Reactivity in Etoricoxib Manufacturing Route vs. Generic Methylsulfonylphenyl Intermediates

The patent literature explicitly identifies 1-(pyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone derivatives as critical intermediates in etoricoxib synthesis, where the ketone bridge serves as the electrophilic coupling partner for subsequent cyclization with vinamidinium salts or chloromalondialdehyde to construct the 2,3'-bipyridine core of etoricoxib [1]. The target compound bears the des-methyl pyridine ring (pyridin-3-yl rather than 6-methylpyridin-3-yl), which distinguishes it from the more commonly described ketosulfone intermediate (CAS 221615-75-4). This structural difference is non-trivial: the 6-methyl group on the ketosulfone influences the regioselectivity of the cyclization step and the stability of reaction intermediates [2]. In the primary etoricoxib manufacturing route (WO 98/03484; EP 2831045 A2), the ketosulfone with the 6-methyl substituent is the direct precursor; the target compound represents either a process-related impurity arising from des-methyl precursor contamination or a dedicated intermediate for synthesizing the desmethyl etoricoxib impurity reference standard itself [3].

Etoricoxib synthesis Ketosulfone intermediate Process chemistry COX-2 inhibitor manufacturing

Regulatory Compliance and Traceability: ISO 17034 Certified Reference Standard Availability vs. Non-Certified Generic Chemical Supply

The target compound is commercially available as a certified reference standard produced under ISO 17034 accreditation (e.g., CATO Research Chemicals, ChemWhat, SynZeal), supplied with full characterization data including NMR, MS, and HPLC purity certification, and optionally traceable to USP or EP pharmacopeial standards [1]. This differentiates it from generic chemical supply of the same CAS number where purity may be certified only to ≥98% by HPLC without the comprehensive structure elucidation package (¹H/¹³C NMR, HRMS, IR) or the regulatory documentation (Certificate of Analysis with uncertainty budget, stability data) required for GMP-compliant quality control . In the context of ANDA submissions, the FDA requires impurity reference standards to be 'fully characterized' and 'of known purity and potency' (21 CFR 314.50); ISO 17034-certified standards with pharmacopeial traceability directly satisfy this requirement, whereas generic chemical reagents require extensive additional in-house characterization that can delay regulatory submission timelines by weeks to months [2].

ISO 17034 reference material Pharmacopeial traceability ANDA impurity standard GMP quality control

Validated Application Scenarios for 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone (CAS 40061-50-5): Where This Impurity Standard Delivers Definitive Analytical and Regulatory Value


HPLC Method Development and Validation for Etoricoxib ANDA Submissions: Impurity-Specific Calibration and System Suitability

In ANDA-directed analytical method validation, 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone serves as the impurity-specific reference standard for quantifying Etoricoxib Impurity 29 in drug substance and drug product. Its distinct molecular weight (275.32 g/mol) and chromatographic retention profile, differentiated from the ketosulfone Impurity D (MW 289.35), enable accurate peak identification and resolution testing in HPLC methods per ICH Q2(R1) validation requirements [1]. Laboratories developing stability-indicating HPLC methods for etoricoxib tablets (60 mg, 90 mg, 120 mg strengths) must demonstrate resolution between Impurity 29 and closely eluting impurities including Impurity D and desmethyl etoricoxib; procurement of the characterized standard enables this critical system suitability parameter [2].

GMP Quality Control Release Testing of Etoricoxib API and Finished Dosage Forms

Pharmaceutical QC laboratories performing batch release testing of etoricoxib API or finished drug products under 21 CFR 211 require impurity reference standards with full analytical characterization and documented purity for accurate related substances quantitation. The target compound, supplied as an ISO 17034-certified reference standard with NMR, MS, and HPLC purity data and optional USP/EP traceability, eliminates the 4-8 week timeline otherwise required for in-house characterization of a generic chemical [1]. This directly supports ICH Q7 GMP compliance for API manufacturing and enables timely batch disposition decisions in commercial etoricoxib production [2].

Etoricoxib Manufacturing Process Optimization: Tracking Des-Methyl Process Impurities Through the Synthetic Pathway

Process chemists optimizing etoricoxib manufacturing routes (ketosulfone-vinamidinium cyclization per EP 2831045 A2) require the des-methyl impurity standard (CAS 40061-50-5) to monitor the fate of des-methyl starting material contamination through each synthetic step [1]. The presence of 2-(4-methanesulfonylphenyl)-1-pyridin-3-ylethanone in the final API may indicate incomplete separation of the des-methyl precursor during the ketosulfone purification step; tracking this impurity with the characterized reference standard enables process parameter adjustment (e.g., crystallization solvent composition, cooling rate) to reduce Impurity 29 levels below the ICH Q3A identification threshold (0.10% for a drug substance with a maximum daily dose >2 g/day) [2].

Pharmacopeial Monograph Development and Regulatory DMF Compilation for Etoricoxib Generic Drugs

For organizations developing proposed pharmacopeial monographs or Drug Master Files (DMFs) for etoricoxib generic products, the target compound provides a fully characterized impurity standard that supports the establishment of acceptance criteria for Impurity 29 in the drug substance specification. The availability of a reference standard with documented traceability to USP or EP compendial standards (where available) strengthens the regulatory filing by demonstrating that the impurity quantification methodology is anchored to a validated, externally calibrated reference material [1]. This is particularly relevant given that etoricoxib is not yet official in the USP-NF but has a proposed monograph under development, and impurity standards provisioned with pharmacopeial traceability facilitate future monograph compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methanesulfonylphenyl)-1-pyridin-3-ylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.